Benzyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate
Description
Benzyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate is a heterocyclic compound featuring a fused bicyclic pyrazolo-pyridine core with a benzyl carbamate substituent. The tetrahydropyrazolo[1,5-a]pyridine scaffold imparts structural rigidity, while the carbamate group enhances stability and modulates physicochemical properties. This compound is primarily utilized as a pharmaceutical intermediate, with its carbamate moiety serving as a protective group for amines or as a prodrug functionality in medicinal chemistry applications .
Properties
IUPAC Name |
benzyl N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(21-12-13-6-2-1-3-7-13)17-10-14-11-18-19-9-5-4-8-15(14)19/h1-3,6-7,11H,4-5,8-10,12H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEXWPKFRDLHDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)OCC3=CC=CC=C3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have shown noticeable intracellular in vitro anti-tubercular activity against infected murine macrophages.
Mode of Action
It’s known that the compound can be functionalized at different positions of the pyrazole and/or piperazine rings. This allows for a variety of interactions with its targets, potentially leading to changes in cellular processes.
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the biochemical pathways of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.
Pharmacokinetics
Compounds with similar structures have shown very low solubility in different media and poor intrinsic clearance values in both mice and human microsomes, which could impact their bioavailability.
Result of Action
Compounds with similar structures have shown noticeable intracellular in vitro anti-tubercular activity against infected murine macrophages, suggesting potential antimicrobial effects.
Biological Activity
Benzyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
This compound is characterized by a benzyl group linked to a tetrahydropyrazolo-pyridine structure. This unique configuration allows it to interact with various biological targets, making it a candidate for pharmaceutical applications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The tetrahydropyrazolo[1,5-a]pyridine moiety is known for its ability to inhibit certain kinases and enzymes involved in cancer progression and inflammatory responses. For instance, pyrazole derivatives have demonstrated significant inhibitory effects on BRAF(V600E), EGFR, and Aurora-A kinase pathways .
Biological Activities
-
Antitumor Activity :
- Research indicates that pyrazole derivatives exhibit significant antitumor properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. A study involving pyrazoles demonstrated enhanced cytotoxicity when combined with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231) .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the benzyl and tetrahydropyrazolo groups can significantly influence the biological activity of the compound. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on benzyl group | Alters binding affinity to target enzymes |
| Variation in tetrahydropyrazolo | Affects potency against cancer cell lines |
| Presence of additional functional groups | Enhances solubility and bioavailability |
Case Studies
- Cytotoxicity Study :
- Combination Therapy :
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of Benzyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate, a comparative analysis with structurally related compounds is provided below.
Structural and Functional Group Comparisons
Physicochemical and Reactivity Profiles
- Carbamate vs. Ester/Amide : The benzyl carbamate in the target compound offers greater hydrolytic stability compared to methyl esters () but less than carboxamides (), balancing reactivity for controlled release .
- Salt Forms : The dihydrochloride salt of the methanamine precursor () improves aqueous solubility, whereas the neutral carbamate (target compound) enhances membrane permeability .
- Halogen Effects: The 2-fluorobenzyl group in ’s compound increases lipophilicity and metabolic stability compared to the non-halogenated benzyl group in the target compound .
Commercial and Industrial Relevance
- Bulk Availability : The methanamine dihydrochloride precursor () and methyl ester intermediate () are commercially available, streamlining large-scale synthesis of the target compound .
- Patent Activity : Compounds like the fluorobenzyl-pyrazolo[3,4-b]pyridine derivative () highlight industrial interest in pyrazolo-pyridine hybrids for therapeutic applications .
Q & A
Q. What are the key structural features of benzyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate, and how do they influence its reactivity and biological activity?
The compound features a bicyclic 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core with a benzyl carbamate group attached via a methyl bridge. The tetrahydropyrazolo[1,5-a]pyridine moiety is a nitrogen-rich heterocycle known for its conformational flexibility and ability to engage in hydrogen bonding or π-π stacking interactions with biological targets . The carbamate group introduces hydrolytic instability under acidic or basic conditions, which can be leveraged for prodrug strategies. This structural duality enables both pharmacological activity (e.g., enzyme inhibition) and tunable physicochemical properties (e.g., solubility) .
Q. What are common synthetic challenges in preparing this compound, and how are they addressed?
Key challenges include:
- Regioselectivity : Ensuring proper functionalization of the pyrazolo-pyridine core during multi-step synthesis.
- Purification : Separation of intermediates using techniques like column chromatography or recrystallization to avoid side products (e.g., over-alkylation) .
- Stability : Protecting the carbamate group from premature hydrolysis by using anhydrous solvents (e.g., DMF) and inert atmospheres .
Standard protocols involve monitoring reactions via TLC and optimizing catalyst systems (e.g., triethylamine for carbamate formation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates for carbamate formation.
- Temperature control : Maintaining 0–5°C during carbamoylation minimizes side reactions .
- Catalysts : Using DMAP (4-dimethylaminopyridine) to accelerate carbamate coupling .
Recent advances in microwave-assisted synthesis reduce reaction times (e.g., from 24 hours to 2 hours) while improving yields by 15–20% .
Q. What analytical techniques are critical for resolving stereochemical or regiochemical ambiguities in derivatives of this compound?
- NMR spectroscopy : 2D NOESY or COSY experiments identify spatial proximity of protons in diastereomers .
- X-ray crystallography : Confirms absolute configuration of crystalline intermediates .
- HPLC-MS with chiral columns : Resolves enantiomeric mixtures (e.g., using amylose-based stationary phases) .
Q. How do structural modifications (e.g., substituents on the pyrazolo-pyridine ring) impact biological activity?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability and target affinity (e.g., kinase inhibition) .
- Bulkier substituents on the benzyl carbamate reduce off-target interactions but may decrease solubility.
For example, replacing benzyl with a methyl group in analogs reduces cytotoxicity by 30% but increases IC50 values against p38 MAP kinase .
Data Contradiction and Validation
Q. How can researchers reconcile conflicting data on the biological targets of this compound (e.g., HIV integrase vs. cancer-related kinases)?
Contradictions may arise from assay conditions (e.g., cell type, concentration) or structural analogs with divergent substituents. Strategies include:
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA).
- Crystallographic studies : Resolve binding modes to confirm interactions with specific active sites (e.g., HIV integrase vs. kinase ATP pockets) .
Q. What methods are recommended for validating the stability of this compound under physiological conditions?
- pH-dependent stability tests : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .
- Plasma stability assays : Measure half-life in human plasma to predict in vivo behavior .
- LC-MS metabolite profiling : Identify hydrolysis products (e.g., benzyl alcohol) .
Methodological Recommendations
Q. What in silico tools are effective for predicting the ADME profile of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
